Cas no 294848-84-3 ((E)-[(5-bromo-1H-indol-3-yl)methylidene](methoxy)amine)
amine structure](https://ja.kuujia.com/scimg/cas/294848-84-3x500.png)
(E)-[(5-bromo-1H-indol-3-yl)methylidene](methoxy)amine 化学的及び物理的性質
名前と識別子
-
- (E)-[(5-bromo-1H-indol-3-yl)methylidene](methoxy)amine
-
- MDL: MFCD02169767
- インチ: 1S/C10H9BrN2O/c1-14-13-6-7-5-12-10-3-2-8(11)4-9(7)10/h2-6,12H,1H3
- InChIKey: CTSYBEIMJUDRKI-UHFFFAOYSA-N
- SMILES: N1C2=C(C=C(Br)C=C2)C(C=NOC)=C1
(E)-[(5-bromo-1H-indol-3-yl)methylidene](methoxy)amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB346434-100 mg |
5-Bromo-1H-indole-3-carbaldehyde O-methyloxime; . |
294848-84-3 | 100 mg |
€208.80 | 2023-07-19 | ||
Key Organics Ltd | MS-2033-100MG |
5-bromo-1H-indole-3-carbaldehyde O-methyloxime |
294848-84-3 | >90% | 100mg |
£146.00 | 2025-02-08 | |
abcr | AB346434-100mg |
5-Bromo-1H-indole-3-carbaldehyde O-methyloxime; . |
294848-84-3 | 100mg |
€283.50 | 2025-02-20 | ||
Key Organics Ltd | MS-2033-5MG |
5-bromo-1H-indole-3-carbaldehyde O-methyloxime |
294848-84-3 | >90% | 5mg |
£46.00 | 2025-02-08 | |
Key Organics Ltd | MS-2033-1MG |
5-bromo-1H-indole-3-carbaldehyde O-methyloxime |
294848-84-3 | >90% | 1mg |
£37.00 | 2025-02-08 | |
Key Organics Ltd | MS-2033-20MG |
5-bromo-1H-indole-3-carbaldehyde O-methyloxime |
294848-84-3 | >90% | 20mg |
£76.00 | 2023-04-18 | |
Key Organics Ltd | MS-2033-50MG |
5-bromo-1H-indole-3-carbaldehyde O-methyloxime |
294848-84-3 | >90% | 50mg |
£102.00 | 2025-02-08 | |
Key Organics Ltd | MS-2033-10MG |
5-bromo-1H-indole-3-carbaldehyde O-methyloxime |
294848-84-3 | >90% | 10mg |
£63.00 | 2025-02-08 |
(E)-[(5-bromo-1H-indol-3-yl)methylidene](methoxy)amine 関連文献
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
-
5. Back matter
-
Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
-
7. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
(E)-[(5-bromo-1H-indol-3-yl)methylidene](methoxy)amineに関する追加情報
(E)-[(5-bromo-1H-indol-3-yl)methylidene](methoxy)amine: A Comprehensive Overview
The compound with CAS No. 294848-84-3, commonly referred to as (E)-[(5-bromo-1H-indol-3-yl)methylidene](methoxy)amine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a brominated indole moiety and a methoxyamine group connected via a methylene bridge in the (E)-configuration. The indole core is a well-known heterocyclic structure that forms the basis of numerous bioactive compounds, including tryptophan derivatives and various pharmaceutical agents.
Recent studies have highlighted the potential of (E)-[(5-bromo-1H-indol-3-yl)methylidene](methoxy)amine as a promising candidate in drug discovery efforts, particularly in the development of anticancer agents. The bromine substitution at the 5-position of the indole ring is thought to enhance the molecule's stability and bioavailability, while the methoxyamine group introduces additional functional diversity. This combination makes the compound an attractive target for researchers exploring novel therapeutic interventions.
One of the most intriguing aspects of this compound is its ability to modulate key cellular pathways involved in cancer progression. For instance, preclinical studies have demonstrated that (E)-[(5-bromo-1H-indol-3-yl)methylidene](methoxy)amine can inhibit the activity of certain kinases, which are critical for tumor growth and metastasis. These findings suggest that the compound may serve as a lead molecule for developing targeted therapies aimed at combating aggressive cancers.
In addition to its pharmacological applications, (E)-[(5-bromo-1H-indol-3-yl)methylidene](methoxy)amine has also been studied for its potential role in enzyme inhibition and receptor modulation. Researchers have reported that the compound exhibits selective binding to specific G-protein coupled receptors (GPCRs), which are implicated in various physiological processes, including inflammation and neurotransmission. This dual functionality underscores the versatility of this molecule and opens up new avenues for its application in diverse therapeutic areas.
The synthesis of (E)-[(5-bromo-1H-indol-3-yl)methylidene](methoxy)amine involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The use of palladium-catalyzed cross-coupling reactions has been particularly instrumental in constructing the indole-methoxyamine framework efficiently. Such advancements in synthetic methodology not only enhance the scalability of this compound but also pave the way for further structural modifications to optimize its pharmacokinetic properties.
From a structural standpoint, the (E)-configuration of (E)-[(5-bromo-1H-indol-3-yl)methylidene](methoxy)amine plays a crucial role in determining its biological activity. The planar arrangement of substituents around the double bond facilitates specific molecular interactions, such as hydrogen bonding and π–π stacking, which are essential for targeting key biomolecules. Computational studies using molecular docking simulations have provided valuable insights into how this compound interacts with its intended biological targets at the atomic level.
Looking ahead, ongoing research is focused on elucidating the mechanism of action of (E)-[(5-bromo-1H-indol-3-yl)methylidene](methoxy)amine in greater detail. By employing advanced techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, scientists aim to uncover how this compound modulates cellular signaling pathways at both molecular and systems levels. Such knowledge will be instrumental in refining its therapeutic profile and addressing any potential off-target effects.
In conclusion, (E)-[(5-bromo-1H-indol-3-yl)methylidene](methoxy)amine represents a compelling example of how structural diversity can be harnessed to design innovative therapeutic agents. With its unique chemical architecture and promising biological properties, this compound continues to be a focal point for researchers striving to develop next-generation medicines.
294848-84-3 ((E)-[(5-bromo-1H-indol-3-yl)methylidene](methoxy)amine) Related Products
- 1806815-63-3(2-Amino-4-(difluoromethyl)-5-hydroxy-3-methylpyridine)
- 160579-74-8((R)-(1,3-Oxathiolan-2-yl)methanol)
- 1261665-01-3(C-(2,2',3',4',5',6'-Hexafluorobiphenyl-3-yl)-methylamine)
- 2172624-81-4(4-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}-2-methylbut-2-enoic acid)
- 1391469-99-0(rel-(2R)-2-amino-2-3-(trifluoromethoxy)phenylethan-1-ol hydrochloride)
- 2361641-36-1(N-2-methoxy-6-(trifluoromethoxy)phenylprop-2-enamide)
- 740789-42-8(2-Chloro-5-aminophenol)
- 1806473-98-2(3,5-Dimethyl-4-(trifluoromethoxy)anisole)
- 852155-50-1(N-(2-methoxyphenyl)-3,4-dimethyl-N-(2-oxopyrrolidin-1-yl)methylbenzamide)
- 4115-21-3((E)-N-methyl-N'-(4-methylbenzenesulfonyl)benzenecarboximidamide)
